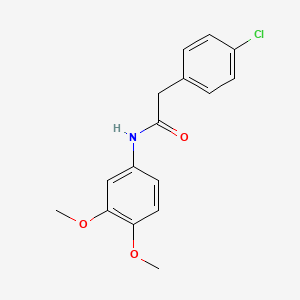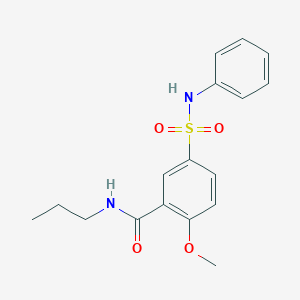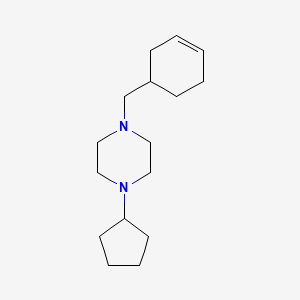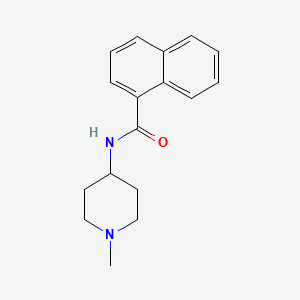![molecular formula C29H23N3O2S B5175004 2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B5175004.png)
2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-(2-phenylethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a sulfanylbenzoyl group, and a phenylethylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-(2-phenylethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable aromatic compound with cyanide under controlled conditions to introduce the cyanophenyl group.
Introduction of the sulfanylbenzoyl group: The cyanophenyl intermediate is then reacted with a thiol compound to form the sulfanylbenzoyl group.
Coupling with phenylethylamine: The final step involves the coupling of the intermediate with phenylethylamine under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-(2-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-(2-phenylethyl)benzamide shares structural similarities with other compounds containing cyanophenyl, sulfanylbenzoyl, and phenylethylbenzamide groups.
Examples: Compounds like this compound analogs with different substituents on the aromatic rings.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O2S/c30-20-22-12-4-8-16-26(22)35-27-17-9-6-14-24(27)29(34)32-25-15-7-5-13-23(25)28(33)31-19-18-21-10-2-1-3-11-21/h1-17H,18-19H2,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFOSERBAAJFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5174921.png)

![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5174936.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5174944.png)
![3,4-DIMETHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE](/img/structure/B5174951.png)

![2,6-DIMETHYL-4-(5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)MORPHOLINE](/img/structure/B5174955.png)


![5-chloro-2-methoxy-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5174975.png)



![3-bromo-N-[4-(butanoylamino)phenyl]-4-methoxybenzamide](/img/structure/B5175017.png)
